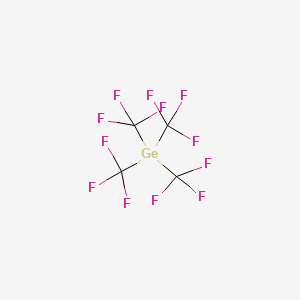
Tetrakis(trifluoromethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(trifluoromethyl)germane is a chemical compound with the formula C₄F₁₂Ge. It is a germanium-based compound where four trifluoromethyl groups are bonded to a central germanium atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(trifluoromethyl)germane can be synthesized through the controlled reaction of elemental fluorine with tetramethylgermanium. This method preserves the metal-carbon bonds during direct fluorination . The reaction conditions typically involve the use of elemental fluorine under controlled environments to ensure the stability of the resulting compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require precise control of reaction conditions and the use of specialized equipment to handle the reactive fluorine gas safely.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(trifluoromethyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although detailed mechanisms and conditions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents and nucleophiles. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
Tetrakis(trifluoromethyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other fluorinated germanium compounds.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s unique properties may make it useful in developing new materials or drugs.
Wirkmechanismus
The mechanism by which tetrakis(trifluoromethyl)germane exerts its effects involves the interaction of the trifluoromethyl groups with other molecules. These interactions can lead to the formation of new bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(trifluoromethyl)phosphoranide: This compound has a similar structure but with phosphorus instead of germanium.
Trifluoromethylsilane: Another similar compound where silicon is bonded to trifluoromethyl groups.
Uniqueness
Tetrakis(trifluoromethyl)germane is unique due to the presence of germanium, which imparts different chemical properties compared to its silicon and phosphorus analogs. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous.
Eigenschaften
CAS-Nummer |
55642-43-8 |
|---|---|
Molekularformel |
C4F12Ge |
Molekulargewicht |
348.65 g/mol |
IUPAC-Name |
tetrakis(trifluoromethyl)germane |
InChI |
InChI=1S/C4F12Ge/c5-1(6,7)17(2(8,9)10,3(11,12)13)4(14,15)16 |
InChI-Schlüssel |
OCLQUZDHPJUDOT-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


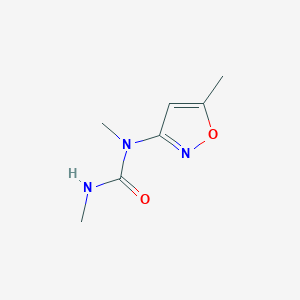


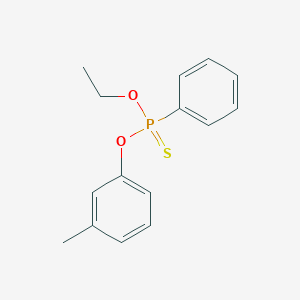
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
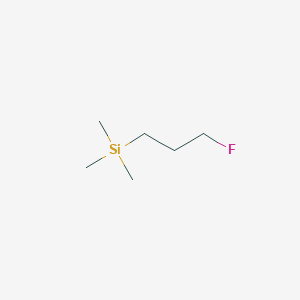
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
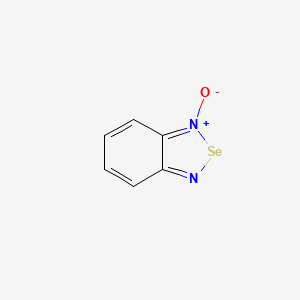
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
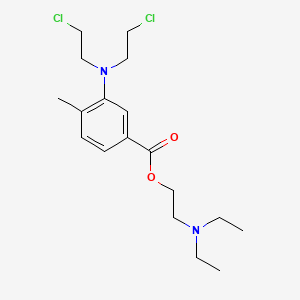
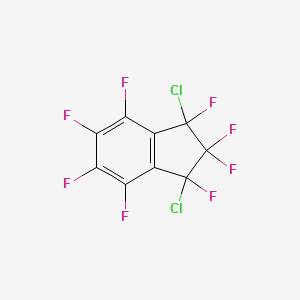
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
